molecular formula C14H10O3 B1665566 Anthralin CAS No. 1143-38-0

Anthralin

Cat. No.: B1665566
CAS No.: 1143-38-0
M. Wt: 226.23 g/mol
InChI Key: NUZWLKWWNNJHPT-UHFFFAOYSA-N
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Description

. It is primarily used as a topical treatment for psoriasis, a chronic skin condition characterized by red, scaly patches. Anthralin has been in use for over a century and is known for its anti-inflammatory and anti-proliferative properties .

Mechanism of Action

Anthralin, also known as dithranol, is a synthetic compound used in the treatment of psoriasis . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

This compound primarily targets keratinocytes, which are epidermal skin cells . It also affects T-cells . These cells play a crucial role in the inflammatory and hyperproliferative aspects of psoriasis .

Mode of Action

This compound interacts with its targets by inhibiting the proliferation of keratinocytes and preventing the action of T-cells . It promotes cell differentiation, likely through mitochondrial dysfunction . The production of free radicals may also contribute to its anti-psoriatic effect .

Biochemical Pathways

This compound influences several biochemical pathways. It reduces the synthesis of DNA and the mitotic activity in the hyperplastic epidermis, normalizing the rate of cell proliferation and keratinization . It also inhibits the secretion of pro-inflammatory cytokines from human monocytes .

Pharmacokinetics

The chemical structure of this compound allows for dual solubility, permitting the compound to be absorbed well through the epidermis .

Result of Action

The molecular and cellular effects of this compound’s action include a dose-dependent inhibition of cytokine secretion from human monocytes . This leads to an anti-inflammatory and anti-proliferative activity, which is beneficial in the treatment of psoriasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, salicylic acid is frequently added to this compound to augment its stability and increase its penetration and efficacy . Furthermore, the formulation of this compound in liposomal and ethosomal gels has been shown to enhance its efficacy against psoriasis and reduce its side effects .

Biochemical Analysis

Biochemical Properties

Anthralin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It controls skin growth by reducing the synthesis of DNA and the mitotic activity in the hyperplastic epidermis, normalizing the rate of cell proliferation and keratinization . This compound interacts with redox components in different biological membranes, leading to alterations in subcellular and cellular redox status and energy metabolism . It also inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits oxygen consumption in keratinocytes, fibroblasts, yeast, and ascites cells, and skin . This inhibition is associated with mitochondrial dysfunction, leading to decreased ATP synthesis and altered cellular metabolism . This compound also influences cell signaling pathways and gene expression by reducing DNA synthesis and mitotic activity, thereby normalizing cell proliferation and keratinization . Additionally, it promotes cell differentiation and prevents the action of T-cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound acts as an electron donor to membrane-associated redox components, inhibiting ATP synthesis in mitochondria and other biological systems . It inhibits the proliferation of keratinocytes by reducing DNA synthesis and mitotic activity . This compound also prevents the action of T-cells and promotes cell differentiation, likely through mitochondrial dysfunction . The production of free radicals may contribute to its anti-psoriatic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known to be a strong reductant that is readily oxidized by light, trace concentrations of metal ions, and oxygen . This oxidation can lead to degradation of the compound, affecting its stability and long-term efficacy. In vitro and in vivo studies have shown that this compound can cause skin irritation, such as redness, itching, and a burning sensation . These effects are usually temporary and subside after discontinuation of the treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces DNA synthesis and mitotic activity, normalizing cell proliferation and keratinization . At high doses, this compound can cause skin irritation and staining of nearby skin, nails, clothing, and other objects that come in contact with the treated patient . Long-term use of high doses may also lead to increased photosensitivity and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to redox reactions and energy metabolism. It interacts with redox components in different biological membranes, leading to alterations in subcellular and cellular redox status and energy metabolism . This compound also inhibits ATP synthesis in mitochondria by acting as an electron donor to membrane-associated redox components . This inhibition affects metabolic flux and metabolite levels, contributing to its anti-psoriatic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the plasma membrane of keratinocytes and subsequently accumulates in mitochondria . This accumulation leads to inhibition of oxygen consumption and ATP synthesis in keratinocytes, fibroblasts, yeast, and ascites cells . This compound’s dual solubility allows it to be absorbed well through the epidermis, enhancing its efficacy in topical formulations .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It accumulates in mitochondria, where it inhibits ATP synthesis and alters cellular redox status . This localization is likely directed by specific targeting signals or post-translational modifications that direct this compound to mitochondria and other subcellular compartments . The accumulation of this compound in mitochondria contributes to its anti-psoriatic and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthralin can be synthesized through several routes. One common method involves the oxidation of chrysarobin to form this compound. This process typically requires the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining this compound of pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Anthralin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as anthralyl radicals and anthralyl anions. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Anthralin is often compared with other anti-psoriatic agents, such as:

    Calcipotriol: A synthetic derivative of vitamin D3, calcipotriol is used in the treatment of psoriasis.

    Coal Tar: Coal tar is another topical treatment for psoriasis.

    Tazarotene: A topical retinoid, tazarotene is used for the treatment of psoriasis and acne.

This compound remains unique due to its dual solubility, allowing it to be absorbed well through the epidermis, and its ability to target both the inflammatory and hyperproliferative aspects of psoriasis .

Properties

IUPAC Name

1,8-dihydroxy-10H-anthracen-9-one
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InChI

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2
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InChI Key

NUZWLKWWNNJHPT-UHFFFAOYSA-N
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Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
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Molecular Formula

C14H10O3
Record name ANTHRALIN
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DSSTOX Substance ID

DTXSID7024538
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Molecular Weight

226.23 g/mol
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Physical Description

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water
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Mechanism of Action

Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria.
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CAS No.

1143-38-0
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Melting Point

349 to 358 °F (NTP, 1992), 178-182 °C
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Synthesis routes and methods

Procedure details

Separately, 1,646 g of deionized water are heated to approximately 90° C. and 18 g of citric acid are dissolved therein. To this is added 1.2 g of disodium ethylenediamine tetracetic acid and 5g of a 1.5:1 mixture of methylparaben and ethylparaben. When this aqueous mixture, which will weigh about 1,670 g and will constitute approximately 83.5% of the final composition, is homogenous, it is combined with the above hydrocarbon component in a homogenizer. When the emulsion is thoroughly blended, it is cooled to 50° C. and 0.6 g of tocopherol acetate are added. This mixture is further blended to produce 2,000 g of a 0.2% homogenous anthralin cream which maintains its formulation stability and in which the anthralin does not appear to undergo excessive degradation, e.g. less than 10% as determined by HPLC.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5g
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five
Yield
0.2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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